
Dalda
Descripción general
Descripción
Hydrogenated peanut oil: is a modified form of peanut oil where hydrogen atoms are added to the oil’s unsaturated fatty acidsHydrogenated peanut oil is commonly used in the food industry to improve the stability and shelf life of products, as well as in cosmetics and personal care products for its skin-conditioning properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrogenation of peanut oil involves the addition of hydrogen gas to the oil in the presence of a catalyst, typically nickel. The reaction is carried out at elevated temperatures (around 140-225°C) and pressures (1-10 atm). The degree of hydrogenation can be controlled to achieve the desired consistency of the final product .
Industrial Production Methods: In industrial settings, hydrogenation is performed in large reactors where peanut oil is mixed with a nickel catalyst and hydrogen gas. The mixture is heated and pressurized to facilitate the hydrogenation reaction. After the reaction is complete, the catalyst is removed, and the hydrogenated oil is refined to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Hydrogen gas: Used as the hydrogen source.
Nickel catalyst: Facilitates the hydrogenation reaction.
Elevated temperature and pressure: Necessary to drive the reaction to completion.
Major Products Formed:
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dalda is primarily recognized for its role as a potent mu-opioid receptor (MOR) agonist. Research indicates that modifications to the this compound structure, such as the substitution of amino acids, can significantly enhance its binding affinity and agonist potency:
- Binding Affinity : Studies show that [Dmt1]this compound exhibits a binding affinity in the low nanomolar range, with K_i values as low as 0.143 nM, indicating a strong interaction with the MOR .
- Agonist Potency : The modified peptide [Dmt1]this compound is reported to be 180-fold more potent than its predecessor this compound in inducing G protein activation at the MOR . This enhanced potency is crucial for developing effective analgesic therapies.
Delivery Systems
The effective delivery of this compound analogs to the central nervous system (CNS) poses challenges due to the blood-brain barrier (BBB). Recent advancements in drug delivery systems have shown promise:
- Nanoemulsion Formulation : A study developed an oil-in-water nanoemulsion system encapsulating chemically modified this compound for CNS delivery. This formulation demonstrated efficacy in pain models and was well-tolerated in preliminary safety evaluations . The use of functional magnetic resonance imaging (fMRI) provided quantitative evidence of the analgesic activity of this compound analogs in vivo.
Therapeutic Applications
The analgesic properties of this compound and its analogs position them as potential candidates for pain management therapies:
- Pain Management : The ability of this compound to activate MOR makes it a valuable tool in treating acute and chronic pain conditions. Its high potency and selectivity for MOR suggest it could provide effective pain relief with potentially fewer side effects compared to traditional opioids .
- Research Tool : The fluorescent analogs of this compound have been utilized in binding studies and cellular uptake research, enhancing our understanding of receptor interactions and intracellular distribution . These tools are essential for advancing opioid research and developing new analgesics.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of this compound analogs:
Mecanismo De Acción
The primary mechanism by which hydrogenated peanut oil exerts its effects is through its increased saturation level. The hydrogenation process reduces the number of double bonds in the fatty acids, making the oil more stable and less prone to oxidation. This increased stability is beneficial in both food and non-food applications, as it extends the shelf life and improves the texture of products .
Comparación Con Compuestos Similares
Partially hydrogenated vegetable oil: Similar in that it undergoes hydrogenation, but it may contain trans fats, which are associated with health risks.
Fully hydrogenated oils: These oils are completely saturated and do not contain trans fats, making them more stable but also more solid at room temperature.
Other plant-based oils: Such as soybean, corn, and canola oil, which can also be hydrogenated to improve stability.
Uniqueness: Hydrogenated peanut oil is unique in its balance of stability and texture. It provides a semi-solid consistency that is desirable in many food and cosmetic applications without the health risks associated with trans fats found in partially hydrogenated oils .
Actividad Biológica
DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a synthetic peptide that acts as a potent μ-opioid receptor (MOR) agonist. It is an analogue of dermorphin, designed to enhance stability and potency in analgesic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound features a modified structure that includes 2′,6′-dimethyltyrosine (Dmt) at the first position. This modification contributes to its high binding affinity and selectivity for the μ-opioid receptor, with a reported Ki value of approximately 0.143 nM . The presence of D-Arg in the second position enhances its enzymatic stability compared to its natural counterpart, dermorphin.
Binding Affinity and Potency:
- Ki Values:
Pharmacological Effects
This compound exhibits significant analgesic effects, particularly in models of neuropathic pain. Studies have demonstrated its ability to reduce thermal hyperalgesia more effectively than morphine, indicating a unique analgesic profile that differs from traditional opioids .
Case Studies:
- Neuropathic Pain Model: In experiments involving neuropathic rats, both ED30 and ED90 doses of [Dmt1]this compound resulted in significantly increased paw withdrawal latencies compared to equivalent doses of morphine .
- Opioid Withdrawal: this compound's effects on opioid withdrawal symptoms were also investigated. It was found that systemic administration of [Dmt1]this compound could partially alleviate withdrawal symptoms, suggesting potential utility in managing opioid dependence .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves several pathways:
- μ-Opioid Receptor Activation: Binding to MOR leads to activation of intracellular signaling pathways that promote analgesia.
- Norepinephrine Uptake Inhibition: this compound also inhibits norepinephrine uptake, contributing to its analgesic effects .
- Endogenous Opioid Release: It has been shown to stimulate the release of endogenous opioids, further enhancing its pain-relieving properties .
Comparative Analysis with Other Opioids
A comparative analysis highlights the unique advantages of this compound over traditional opioids:
Compound | Ki Value (nM) | Potency (vs. Morphine) | Analgesic Effectiveness |
---|---|---|---|
This compound | 0.143 | 3000-fold | High |
[Dmt1]this compound | 0.109 | Higher than this compound | Very High |
Morphine | ~200 | Baseline | Moderate |
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-36-5, 118476-85-0 | |
Record name | Hydrogenated peanut oil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Peanut oil, hydrogenated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Peanut oil, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.